molecular formula C16H15ClN2OS2 B11368233 3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11368233
M. Wt: 350.9 g/mol
InChI Key: BDBZKSYOTNGLQG-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a thiazole ring, a carboxamide group, and various substituents including chlorine and methyl groups. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, introduction of the thiazole ring, and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-chlorobenzene and thiophene-2-carboxylic acid.

    Introduction of Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone.

    Functionalization: The final compound is obtained by introducing the carboxamide group through an amidation reaction involving the appropriate amine and carboxylic acid derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene and thiazole rings, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, resulting in the formation of amines.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with a benzothiophene core, such as raloxifene and zileuton, which have different substituents and biological activities.

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine and ritonavir, which have diverse biological activities and therapeutic applications.

    Carboxamide Derivatives: Compounds with a carboxamide group, such as capsaicin and acetazolamide, which are used in various medicinal applications.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN2OS2

Molecular Weight

350.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H15ClN2OS2/c1-9-3-4-12-13(7-9)22-15(14(12)17)16(20)18-6-5-11-8-21-10(2)19-11/h3-4,7-8H,5-6H2,1-2H3,(H,18,20)

InChI Key

BDBZKSYOTNGLQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CSC(=N3)C)Cl

Origin of Product

United States

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